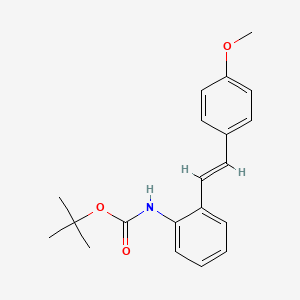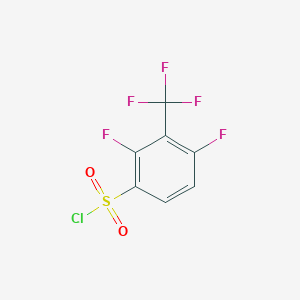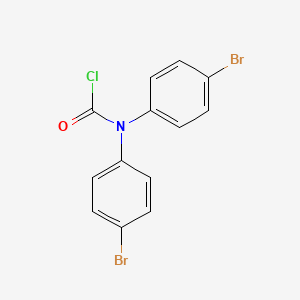![molecular formula C8H8BrF2NO3S B12845114 3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)
3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline is a chemical compound with the molecular formula C8H8BrF2NO3S It is characterized by the presence of bromine, difluoromethyl, sulphonyl, and methoxy groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methoxyaniline, followed by the introduction of the difluoromethylsulphonyl group through a sulfonylation reaction. The reaction conditions often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a thiol or sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethylsulphonyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-[(trifluoromethyl)sulphonyl]-4-methoxyaniline
- 3-Bromo-5-[(methylsulphonyl]-4-methoxyaniline
- 3-Bromo-5-[(ethylsulphonyl]-4-methoxyaniline
Uniqueness
3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for various applications.
Properties
Molecular Formula |
C8H8BrF2NO3S |
|---|---|
Molecular Weight |
316.12 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethylsulfonyl)-4-methoxyaniline |
InChI |
InChI=1S/C8H8BrF2NO3S/c1-15-7-5(9)2-4(12)3-6(7)16(13,14)8(10)11/h2-3,8H,12H2,1H3 |
InChI Key |
CDNDFNUODXPUGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)N)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


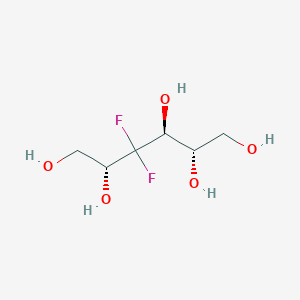
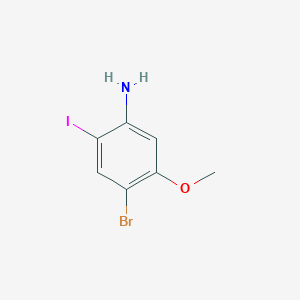
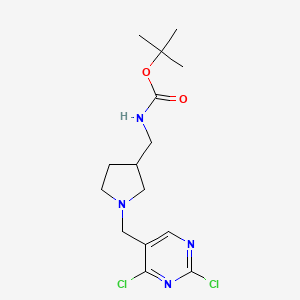
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
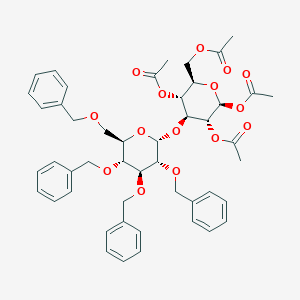
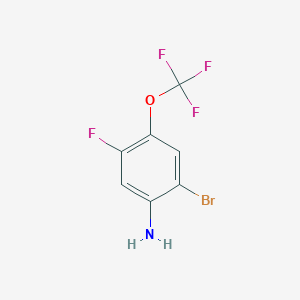
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
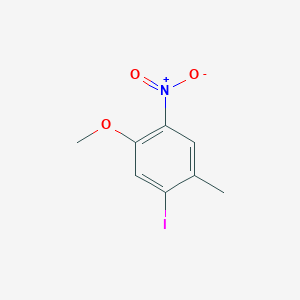

![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
